molecular formula C7H3Cl2NO4 B034016 2,4-Dichloro-5-nitrobenzoic acid CAS No. 19861-62-2

2,4-Dichloro-5-nitrobenzoic acid

Cat. No.: B034016
CAS No.: 19861-62-2
M. Wt: 236.01 g/mol
InChI Key: TXZVRLLCMSPNOH-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-nitrobenzoic acid is an aromatic compound with the molecular formula C7H3Cl2NO4 It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and one nitro group attached to the benzene ring

Synthetic Routes and Reaction Conditions:

    Nitration of 2,4-Dichlorobenzoic Acid: One common method involves the nitration of 2,4-dichlorobenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at a controlled temperature to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

    Chlorination of 5-Nitrobenzoic Acid: Another approach is the chlorination of 5-nitrobenzoic acid using chlorine gas in the presence of a catalyst such as iron(III) chloride

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.

Types of Reactions:

    Reduction: this compound can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chlorine atoms in this compound can be substituted by nucleophiles such as hydroxide ions, leading to the formation of hydroxyl derivatives. This reaction is typically carried out in basic conditions.

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters. This reaction is commonly used to modify the solubility and reactivity of the compound.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst, iron powder, acidic conditions.

    Substitution: Hydroxide ions, basic conditions.

    Esterification: Alcohols, acid catalyst.

Major Products:

    Reduction: 2,4-Dichloro-5-aminobenzoic acid.

    Substitution: 2,4-Dihydroxy-5-nitrobenzoic acid.

    Esterification: 2,4-Dichloro-5-nitrobenzoate esters.

Scientific Research Applications

2,4-Dichloro-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anti-cancer and anti-bacterial agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 2,4-Dichloro-3-nitrobenzoic acid
  • 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid
  • 2,4-Dichloro-5-aminobenzoic acid

Comparison:

  • 2,4-Dichloro-3-nitrobenzoic acid: Similar in structure but with the nitro group at the 3 position, leading to different reactivity and applications.
  • 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid: Contains a fluorine atom, which can significantly alter its chemical properties and biological activities.
  • 2,4-Dichloro-5-aminobenzoic acid: The amino group provides different reactivity compared to the nitro group, making it useful in different synthetic and biological contexts.

2,4-Dichloro-5-nitrobenzoic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2,4-dichloro-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO4/c8-4-2-5(9)6(10(13)14)1-3(4)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZVRLLCMSPNOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355327
Record name 2,4-dichloro-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19861-62-2
Record name 2,4-dichloro-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,4-Dichlorobenzoic acid 1-1 (1.0 g, 5.34 mmol) was added in one portion to a stirred solution of concentrated nitric acid (0.26 mL, 5.75 mmol) in concentrated sulphuric acid (7 mL). After 3 hours at room temperature the solution was poured onto ice. The resulting white solid was isolated via filtration and washed with H2O (×3). The white solid was then stirred with 1% Na2CO3 (aq) (20 mL) for 1 h at room temperature. Remaining insoluble material was filtered off and the resulting clear filtrate was concentrated to a pale yellow solid. Recrystallisation from H2O afforded the sodium salt as pale yellow crystals. (Note: the other minor product, sodium 2,4-dichloro-3-nitrobenzoate, remained in solution). The yellow crystals of sodium 2,4-dichloro-5-nitrobenzoate was dissolved in a minimum amount of H2O and acidified by the slow addition of concentrated HCl until a white precipitate formed. After isolation by filtration and washing with H2O 2,4-dichloro-5-nitrobenzoic acid 1-2 was obtained as a white solid (0.91 g, 72%). 1H NMR (400 MHz, CDCl3) δ7.73 (s, 1H), 8.60 (s, 1H).
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Yield
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Customer
Q & A

Q1: What is the crystal structure of 2,4-Dichloro-5-nitrobenzoic acid as determined by X-ray powder diffraction?

A1: X-ray powder diffraction analysis reveals that this compound crystallizes in the monoclinic system. [] The specific space group is P21/a (14). The unit cell dimensions are: a=13.761(2) Å, b=8.435(1) Å, c=7.684(1) Å, and β=99.85(1)°. [] This information provides valuable insights into the arrangement of molecules within the crystal lattice of this compound.

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